molecular formula C22H16N6O2 B2722581 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034468-19-2

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2722581
CAS No.: 2034468-19-2
M. Wt: 396.41
InChI Key: ZHYPLKFJPZOJNG-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16N6O2 and its molecular weight is 396.41. The purity is usually 95%.
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Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and structural characteristics.

Structural Characteristics

The compound features a distinctive structure characterized by:

  • Oxazole and Pyridine Moiety : The presence of an oxazole ring fused with a pyridine moiety enhances the compound's potential interactions with biological targets.
  • Triazole Functional Group : The 1,2,3-triazole component is known for its diverse biological properties and is often utilized in drug design.
  • Carboxamide Group : This functional group contributes to the compound's solubility and potential bioactivity.

The molecular formula of this compound is C22H19N5O, with a molecular weight of approximately 373.42 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • A series of 1,2,4-triazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some compounds achieving an IC50 value as low as 5.3 μM .

This suggests that this compound may also possess similar antimicrobial properties due to its structural features.

Antitumor Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:

  • A study found that certain triazole hybrids exhibited promising antitumor effects against H460 lung cancer cells with an IC50 value of 6.06 μM .
  • Mechanistic studies revealed that these compounds induced apoptosis and increased reactive oxygen species (ROS) production in cancer cells.

Given these findings, it is plausible that this compound may similarly induce anticancer effects through apoptosis pathways.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). Key observations include:

  • Substituent Effects : Variations in substituents on the triazole or oxazole rings can significantly influence biological activity.
    Substituent TypeEffect on Activity
    Electron-withdrawing groupsIncreased potency against certain bacterial strains
    Alkyl groupsEnhanced solubility and bioavailability
  • Functional Group Modifications : Modifications to the carboxamide group may enhance binding affinity to target enzymes or receptors.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Antitubercular Agents : A study on 1,2,4-triazolyl pyridines identified key modifications that improved efficacy against drug-resistant Mycobacterium tuberculosis strains .
    • Key Finding : Compounds with non-nitro groups showed reduced resistance mechanisms compared to traditional antitubercular agents.
  • Anticancer Research : Triazole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines .
    • Key Finding : Compounds demonstrated significant cytotoxicity and induced cell death through ROS generation.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c1-14-17(12-18-22(24-14)30-21(26-18)15-8-4-2-5-9-15)25-20(29)19-13-23-28(27-19)16-10-6-3-7-11-16/h2-13H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYPLKFJPZOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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